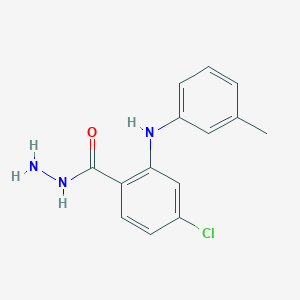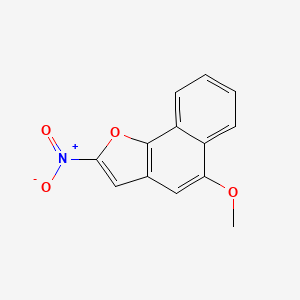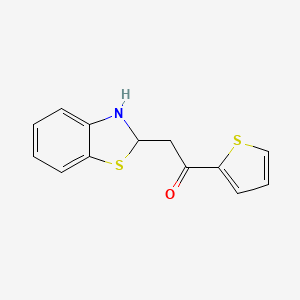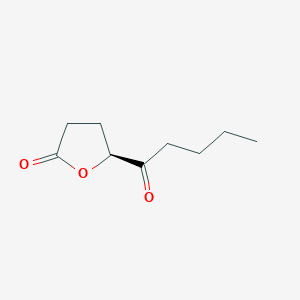
4-Chloro-2-(3-methylanilino)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3-methylanilino)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group, a methylanilino group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-methylanilino)benzohydrazide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 3-methylaniline, followed by reduction and subsequent hydrazide formation. The reaction conditions often include the use of reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid. The final step involves the reaction of the intermediate product with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-methylanilino)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methylanilino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted benzohydrazides and related compounds.
Scientific Research Applications
4-Chloro-2-(3-methylanilino)benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-methylanilino)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular components, leading to alterations in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(3-methylanilino)benzoic acid
- 4-Chloro-2-(3-methylanilino)benzamide
- 4-Chloro-2-(3-methylanilino)benzaldehyde
Uniqueness
4-Chloro-2-(3-methylanilino)benzohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the hydrazide moiety allows for unique interactions with biological targets, distinguishing it from other similar compounds.
Properties
CAS No. |
75412-40-7 |
|---|---|
Molecular Formula |
C14H14ClN3O |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
4-chloro-2-(3-methylanilino)benzohydrazide |
InChI |
InChI=1S/C14H14ClN3O/c1-9-3-2-4-11(7-9)17-13-8-10(15)5-6-12(13)14(19)18-16/h2-8,17H,16H2,1H3,(H,18,19) |
InChI Key |
YAJWIHVHNCRLKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=CC(=C2)Cl)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)



![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)

![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)
![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)

![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)


![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)
